molecular formula C8H19NO5S B12600463 2-Hydroxy-3-[(1-hydroxypentan-2-YL)amino]propane-1-sulfonic acid CAS No. 906073-25-4

2-Hydroxy-3-[(1-hydroxypentan-2-YL)amino]propane-1-sulfonic acid

Katalognummer: B12600463
CAS-Nummer: 906073-25-4
Molekulargewicht: 241.31 g/mol
InChI-Schlüssel: POZIHNDWKOAZFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-3-[(1-hydroxypentan-2-yl)amino]propane-1-sulfonic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxy group, an amino group, and a sulfonic acid group, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-[(1-hydroxypentan-2-yl)amino]propane-1-sulfonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-hydroxypropane-1-sulfonic acid with 1-hydroxypentan-2-ylamine. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3-[(1-hydroxypentan-2-yl)amino]propane-1-sulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of amino and hydroxy-substituted compounds.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3-[(1-hydroxypentan-2-yl)amino]propane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3-[(1-hydroxypentan-2-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The sulfonic acid group can participate in acid-base reactions, further modulating its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(1-Hydroxyethyl)amino]propane-1-sulfonic acid
  • 2-Hydroxy-3-[(1-hydroxyethyl)amino]propane-1-sulfonic acid
  • 3-[(1-Hydroxypropyl)amino]propane-1-sulfonic acid

Uniqueness

2-Hydroxy-3-[(1-hydroxypentan-2-yl)amino]propane-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

906073-25-4

Molekularformel

C8H19NO5S

Molekulargewicht

241.31 g/mol

IUPAC-Name

2-hydroxy-3-(1-hydroxypentan-2-ylamino)propane-1-sulfonic acid

InChI

InChI=1S/C8H19NO5S/c1-2-3-7(5-10)9-4-8(11)6-15(12,13)14/h7-11H,2-6H2,1H3,(H,12,13,14)

InChI-Schlüssel

POZIHNDWKOAZFG-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CO)NCC(CS(=O)(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.